molecular formula C14H18ClFN2O4S B4666071 ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate

ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate

Cat. No. B4666071
M. Wt: 364.8 g/mol
InChI Key: XBWMMCCTMQKSCB-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has shown potential in scientific research applications. It is a sulfonamide-based molecule that has a piperazine ring and a carboxylate ester group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of enzymes involved in the biosynthesis of essential molecules in bacteria and fungi. In cancer cells, the compound induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
Ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of essential molecules, such as folic acid and dihydrofolate reductase, in bacteria and fungi. In cancer cells, the compound induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the activity of anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum antimicrobial and antifungal activity. The compound has been found to be effective against various bacterial and fungal strains, including drug-resistant strains. Another advantage is its potential as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. However, one of the limitations is the lack of information on the compound's toxicity and pharmacokinetics. More studies are needed to determine the compound's safety and efficacy in vivo.

Future Directions

There are several future directions for the study of ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate. One of the directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, more studies are needed to determine the compound's toxicity and pharmacokinetics in vivo. Finally, the compound's potential as an anticancer agent should be explored further, including its efficacy in combination with other anticancer drugs.
In conclusion, ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has shown potential in scientific research applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. The compound has broad-spectrum antimicrobial and antifungal activity and potential as an anticancer agent. However, more studies are needed to determine the compound's safety and efficacy in vivo.

Scientific Research Applications

Ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate has shown potential in scientific research applications. It has been studied for its antimicrobial, antifungal, and anticancer activities. The compound has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

ethyl 4-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O4S/c1-2-22-14(19)17-6-8-18(9-7-17)23(20,21)10-11-12(15)4-3-5-13(11)16/h3-5H,2,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWMMCCTMQKSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate
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ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate
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ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate

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